molecular formula C12H13BrN4O2 B2431587 N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 116387-22-5

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide

Cat. No.: B2431587
CAS No.: 116387-22-5
M. Wt: 325.166
InChI Key: YWBHXANUFSSMNL-UHFFFAOYSA-N
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Description

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide is a chemical compound with the molecular formula C12H12BrN3O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a pyrido[2,3-d]pyrimidine core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of pivaloyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific applications where bromine’s electronic and steric effects are advantageous.

Properties

IUPAC Name

N-(6-bromo-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-12(2,3)10(19)17-11-15-8-7(9(18)16-11)4-6(13)5-14-8/h4-5H,1-3H3,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBHXANUFSSMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=N2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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